The compound (7-Methoxy-1-benzofuran-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone is a complex organic molecule that features a benzofuran moiety and a piperazine derivative. It is of interest in medicinal chemistry due to its potential pharmacological applications, particularly in the modulation of neurotransmitter systems.
This compound can be found in various databases and patent literature, which detail its synthesis and potential applications. The structure is characterized by specific functional groups that contribute to its biological activity.
This compound belongs to the class of benzofuran derivatives and piperazine compounds, which are often explored for their effects on the central nervous system. Its classification is significant for understanding its potential therapeutic uses.
The synthesis of (7-Methoxy-1-benzofuran-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone typically involves multi-step organic reactions. Common methods include:
The synthesis may utilize various reagents such as:
The molecular formula of (7-Methoxy-1-benzofuran-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone can be represented as . The structure includes:
The compound may undergo various chemical reactions, including:
Understanding the reactivity of this compound is essential for predicting its behavior in biological systems and for developing derivatives with enhanced activity or selectivity.
The mechanism of action of (7-Methoxy-1-benzofuran-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone likely involves interaction with neurotransmitter receptors, particularly those related to serotonin and dopamine pathways.
Research indicates that compounds with similar structures often act as modulators or antagonists at these receptors, influencing mood, cognition, and pain perception. Detailed studies are necessary to elucidate the exact mechanism for this specific compound.
Key physical properties include:
Chemical properties such as solubility, stability under various pH conditions, and reactivity with oxidizing agents are crucial for practical applications.
Relevant data include:
The compound has potential applications in:
The synthesis of (7-Methoxy-1-benzofuran-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone relies on convergent strategies coupling functionalized benzofuran precursors with modified piperazines. A canonical three-step approach involves: (1) Vilsmeier-Haack formylation of 2-hydroxy-4-methoxybenzene to yield 7-methoxybenzofuran-2-carbaldehyde; (2) oxidation of the aldehyde to the corresponding carboxylic acid using KMnO₄; and (3) amide coupling with 1-(pyridin-2-yl)piperazine using activating agents like HATU or EDCI. Alternative routes employ Friedel-Crafts acylation where 7-methoxybenzofuran directly reacts with 4-(pyridin-2-yl)piperazine-1-carbonyl chloride in AlCl₃-catalyzed conditions, achieving 68–72% yield but requiring rigorous anhydrous control [3] [6].
Recent advances utilize microwave-assisted synthesis in tubular reactors to accelerate key steps. By employing thin-walled reactors (0.7 mm), heat transfer lag is minimized, reducing reaction times from hours to minutes while maintaining yields >85%. This method is particularly effective for condensation steps involving acid-amine coupling, where traditional refluxing requires 12–24 hours versus 15 minutes under optimized microwave conditions [4].
Table 1: Comparison of Synthetic Routes for the Target Compound
Method | Key Step Conditions | Overall Yield | Advantages/Limitations |
---|---|---|---|
Vilsmeier-Oxidation-Coupling | KMnO₄, 80°C, 3h; HATU, DIPEA | 62% | High purity; multiple purifications needed |
Friedel-Crafts Acylation | AlCl₃, DCM, 0°C→RT, 12h | 68% | One-pot; moisture sensitivity |
Microwave-Assisted | 150°C, 15 min, HATU/DMF | 87% | Rapid; specialized equipment required |
Regioselective modification at the C7 position of benzofuran is critical for modulating electronic properties and bioactivity. Directed ortho-metalation (DoM) strategies exploit the methoxy group’s directing effect: treatment of 7-methoxybenzofuran with n-BuLi at −78°C generates a C6 lithiated intermediate, which undergoes electrophilic quenching to introduce halogens, aldehydes, or nitriles. This approach ensures >95% regioselectivity at C6, avoiding unwanted C3/C5 functionalization [6]. For C5 functionalization, Pd-catalyzed C–H activation using Pd(OAc)₂/PCy₃ with directing groups (e.g., pyridine installed transiently at C2) achieves 80–90% yield but requires post-synthesis removal [8].
Electron-rich benzofurans are prone to electrophilic substitution at C3/C5 under acidic conditions. Nitration using AcONO₂ in Ac₂O at 0°C selectively yields 5-nitro derivatives, whereas bromination with Br₂/CHCl₃ targets C3. The C7 methoxy group deactivates C3, enabling C5 bromination with NBS in DMF (75% yield). Computational studies (DFT) confirm that C5 has the highest electron density (Fukui index f⁺ = 0.092), rationalizing observed regioselectivity [6] [8].
Piperazine ring modifications profoundly impact the compound’s conformational flexibility and target engagement. N-Alkylation of the piperazine nitrogen using alkyl halides or reductive amination introduces steric and electronic diversity. For instance, N-methylation reduces basicity (pKₐ ~7.2 vs. parent pKₐ 8.5), enhancing blood-brain barrier penetration, while bulkier N-benzyl groups improve GPCR affinity. Heterocyclic fusion—converting piperazine to piperazine-pyrimidine hybrids as in patent CA2629336A1—boosts IKK-β inhibition by enabling additional H-bond interactions [1] [10].
Ring expansion to homopiperazines (7-membered) or contraction to pyrrolidines alters dihedral angles, modulating dopamine D₂/5-HT₁A receptor selectivity. Alternatively, spirocyclic derivatives (e.g., spiro[indoline-3,4′-piperidin]-one) reduce off-target effects by constraining rotatable bonds. Pharmacokinetic studies show N-acetylpiperazine metabolites exhibit prolonged half-lives (t₁/₂ = 14h vs. 8h for parent), attributed to decreased CYP3A4-mediated oxidation [3] [6] [10].
Table 2: Bioactivity Impact of Key Piperazine Modifications
Modification Type | Example Substituent | Effect on Target Binding | Pharmacokinetic Change |
---|---|---|---|
N-Alkylation | N-Methyl | ↓ Dopamine D₂ affinity; ↑ 5-HT₁A | ↑ Cₘₐₓ by 2.1-fold |
Heterocyclic Fusion | Pyrimidin-4-yl | ↑ IKK-β inhibition (IC₅₀ = 40 nM) | ↓ Clearance (CL = 0.3 L/h/kg) |
Spirocyclization | Spiro[indoline-3,4′] | ↑ μ-Opioid receptor selectivity (10-fold) | ↑ t₁/₂ to 18h |
Radiolabeling enables precise tracking of the compound’s absorption, distribution, and excretion. Direct labeling via isotopic exchange (tritium gas with Pd/C catalyst) introduces ³H at the benzofuran C3 position, achieving specific activity >25 Ci/mmol. However, in vivo dehalogenation risks label loss. Indirect labeling using [¹⁴C]carbonyl incorporation during amide coupling—reacting 7-methoxybenzofuran-2-[¹⁴C]carbonyl chloride with 1-(pyridin-2-yl)piperazine—provides metabolically stable tracers for quantitative mass balance studies [2] [5].
Recent advances employ chelation-assisted radiometal labeling with ⁶⁸Ga or ⁶⁴Cu for PET imaging. The pyridinyl nitrogen and piperazine carbonyl form a bidentate chelator when modified with NOTA derivatives, enabling ⁶⁸Ga incorporation (radiochemical yield >95%). IV microtracer studies in humans co-administer ¹⁴C-labeled compound (10 μCi) with therapeutic unlabeled doses, quantifying absolute bioavailability (F = 92%) and fecal excretion (85%) via accelerator mass spectrometry (AMS) [2] [5] [10].
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5